Cas no 1017246-65-9 (4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one)
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyrrol-2-one, 4-(4-bromophenyl)-1,5-dihydro-
- 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
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- MDL: MFCD29763368
- Inchi: 1S/C10H8BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13)
- InChI Key: BVBVWIADDJOSKH-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=C(Br)C=C2)=CC1=O
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 238.08g/mol
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM425028-250mg |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95%+ | 250mg |
$353 | 2023-02-19 | |
| Chemenu | CM425028-500mg |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95%+ | 500mg |
$648 | 2023-02-19 | |
| Chemenu | CM425028-1g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95%+ | 1g |
$822 | 2023-02-19 | |
| Enamine | EN300-263157-0.05g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
| Enamine | EN300-263157-0.1g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-263157-0.25g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
| Enamine | EN300-263157-0.5g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
| Enamine | EN300-263157-1.0g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
| Enamine | EN300-263157-2.5g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
| Enamine | EN300-263157-5.0g |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one |
1017246-65-9 | 95% | 5.0g |
$2152.0 | 2024-06-18 |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 1017246-65-9): A Versatile Building Block in Organic Synthesis
4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 1017246-65-9) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated pyrrolone derivative serves as a valuable intermediate for the construction of more complex molecular architectures, particularly in medicinal chemistry applications.
The compound features a unique molecular structure combining a pyrrol-2-one core with a 4-bromophenyl substituent. This structural motif makes it particularly useful for various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently searched by researchers in organic chemistry forums and academic databases. The presence of both the bromo group and the dihydropyrrolone moiety allows for diverse chemical transformations, making it a versatile building block.
Recent literature searches indicate growing interest in 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one derivatives for their potential biological activities. While not a drug itself, this compound serves as a precursor in the synthesis of molecules being investigated for various therapeutic applications. The bromophenyl pyrrolone structure is particularly relevant in current drug discovery trends focusing on kinase inhibitors and anti-inflammatory agents.
From a synthetic chemistry perspective, CAS 1017246-65-9 offers several advantages. The compound is stable under standard laboratory conditions and can be easily functionalized at multiple positions. The bromo substituent provides an excellent handle for further modifications through palladium-catalyzed cross-coupling reactions, one of the most searched topics in modern organic synthesis.
The physicochemical properties of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one make it suitable for various applications. It typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like DMSO and dichloromethane. These characteristics are frequently queried by researchers planning synthetic routes involving this compound.
In material science applications, derivatives of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one have shown promise in the development of organic electronic materials. The conjugated system of the pyrrolone ring combined with the bromophenyl group contributes to interesting electronic properties that are being explored for optoelectronic devices.
Quality control of CAS 1017246-65-9 is typically performed using HPLC, with purity standards often exceeding 97%. This high purity level is crucial for its applications in pharmaceutical intermediate synthesis, where impurity profiles are strictly controlled. Analytical data including NMR spectra and mass spectrometry results are commonly requested by purchasers of this compound.
The synthetic accessibility of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one makes it attractive for scale-up processes. Current optimization efforts focus on greener synthetic routes, reflecting the pharmaceutical industry's growing emphasis on sustainable chemistry practices - a hot topic in recent chemical literature and conference discussions.
Storage and handling of CAS 1017246-65-9 require standard laboratory precautions. The compound should be kept in a cool, dry place away from strong oxidizing agents. Proper storage conditions are among the most frequently asked questions by first-time users of this chemical intermediate.
Patent analysis reveals increasing use of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one in various intellectual property filings, particularly in areas related to kinase inhibitor development. This trend aligns with current pharmaceutical industry focus on targeted therapies, making this compound relevant to cutting-edge drug discovery programs.
From a commercial availability standpoint, CAS 1017246-65-9 is offered by several specialty chemical suppliers worldwide. Pricing and packaging options vary depending on quantity and purity requirements, with bulk quantities available for large-scale synthetic applications. Supplier selection is a common concern for researchers, often discussed in chemistry procurement forums.
The future outlook for 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one appears promising, with potential applications expanding beyond its current uses. As synthetic methodologies continue to evolve, particularly in the area of C-H activation and photoredox chemistry, new applications for this versatile building block are likely to emerge.
In conclusion, 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 1017246-65-9) represents an important tool in modern organic synthesis. Its unique structural features, synthetic versatility, and potential applications in pharmaceutical development make it a compound of continuing interest to researchers across multiple disciplines of chemical science.
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